molecular formula C21H17NO5 B15111918 2-(1,3-benzodioxol-5-yl)-2,3,6,7-tetrahydro-4H-[1,3]dioxolo[4,5-g]pyrido[2,1-a]isoquinolin-4-one

2-(1,3-benzodioxol-5-yl)-2,3,6,7-tetrahydro-4H-[1,3]dioxolo[4,5-g]pyrido[2,1-a]isoquinolin-4-one

Cat. No.: B15111918
M. Wt: 363.4 g/mol
InChI Key: XXULFUIPGMZFQC-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-2,3,6,7-tetrahydro-4H-[1,3]dioxolo[4,5-g]pyrido[2,1-a]isoquinolin-4-one is a complex organic compound that features a unique fusion of benzodioxole and isoquinoline moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-2,3,6,7-tetrahydro-4H-[1,3]dioxolo[4,5-g]pyrido[2,1-a]isoquinolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)-2,3,6,7-tetrahydro-4H-[1,3]dioxolo[4,5-g]pyrido[2,1-a]isoquinolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-2,3,6,7-tetrahydro-4H-[1,3]dioxolo[4,5-g]pyrido[2,1-a]isoquinolin-4-one involves its interaction with cellular targets such as tubulin. This interaction disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate microtubule dynamics makes it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzodioxol-5-yl)-2,3,6,7-tetrahydro-4H-[1,3]dioxolo[4,5-g]pyrido[2,1-a]isoquinolin-4-one is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its ability to interact with tubulin and disrupt microtubule dynamics sets it apart from other benzodioxole derivatives .

Properties

Molecular Formula

C21H17NO5

Molecular Weight

363.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2,3,6,7-tetrahydro-[1,3]benzodioxolo[6,5-a]quinolizin-4-one

InChI

InChI=1S/C21H17NO5/c23-21-8-14(12-1-2-17-18(6-12)25-10-24-17)5-16-15-9-20-19(26-11-27-20)7-13(15)3-4-22(16)21/h1-2,5-7,9,14H,3-4,8,10-11H2

InChI Key

XXULFUIPGMZFQC-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=O)CC(C=C2C3=CC4=C(C=C31)OCO4)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

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